molecular formula C20H21N3O4S2 B2552813 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 708239-20-7

2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2552813
CAS No.: 708239-20-7
M. Wt: 431.53
InChI Key: FKVCNDWYCHESJD-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole scaffold substituted at position 6 with a pyrrolidine-1-sulfonyl group and at position 2 with a 2-ethoxybenzamide moiety.

Properties

IUPAC Name

2-ethoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-27-17-8-4-3-7-15(17)19(24)22-20-21-16-10-9-14(13-18(16)28-20)29(25,26)23-11-5-6-12-23/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVCNDWYCHESJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole intermediate using pyrrolidine and a sulfonyl chloride reagent.

    Attachment of the benzamide moiety: The final step involves coupling the sulfonylated benzo[d]thiazole with 2-ethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or benzo[d]thiazole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, while the benzo[d]thiazole and benzamide moieties contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

3,5-Dimethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
  • Structure : Differs by having 3,5-dimethoxy groups on the benzamide instead of 2-ethoxy.
  • Impact : Methoxy groups increase electron density but reduce lipophilicity compared to ethoxy. This may alter binding affinity in target interactions (e.g., with Hsp90 or kinases) .
  • Molecular Weight : Higher (473.53 g/mol) due to additional methoxy groups.
N-(6-(3,4,5-Trimethoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12c)
  • Structure : Contains a 4-methylpiperazine-substituted benzamide and a trimethoxyphenyl group on the benzothiazole.
  • Key Data : Yield 47%, HPLC purity >95%, molecular weight 489.19 g/mol .
  • Comparison : The piperazine group introduces basicity, enhancing solubility in acidic environments, while the trimethoxyphenyl group may improve π-π stacking in hydrophobic pockets .
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b)
  • Structure : Simplest analog with unsubstituted benzamide.
  • Key Data : Melting point 190–198°C, molecular weight 255.21 g/mol .
  • Comparison : Lack of substituents reduces steric hindrance but limits target specificity. The 2-ethoxy group in the main compound likely enhances selectivity.

Substituent Variations on the Benzothiazole Core

N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives (3a–3c)
  • 3a : Unsubstituted benzothiazole. Melting point 185–189°C, yield 94% .
  • 3b : 3-Methoxy substituent. Melting point 142–146°C, yield 92% .
  • 3c : 3-Chloro substituent. Melting point 144–147°C, yield 56% .
  • Comparison: Chloro and methoxy groups modulate electronic effects and binding kinetics.
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11)
  • Structure : Bromine at position 6 on benzothiazole.
  • Key Data : Yield 55%, molecular weight 448.34 g/mol .
  • Comparison : Bromine’s electronegativity may enhance halogen bonding, whereas the pyrrolidine sulfonyl group in the main compound provides a hydrogen-bond acceptor.

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity
  • The main compound’s ethoxy group increases logP compared to methoxy analogs (e.g., 3,5-dimethoxy derivative) but less than chloro-substituted analogs (e.g., 3c) .
  • Piperazine-containing analogs (e.g., 12c) exhibit higher solubility in aqueous buffers due to ionizable amines .

Structure-Activity Relationship (SAR) Insights

  • Benzamide Substituents : Ethoxy/methoxy groups balance lipophilicity and electronic effects, influencing target engagement (e.g., kinase inhibition) .
  • Benzothiazole Substituents : Polar groups (e.g., sulfonyl, piperazine) enhance solubility, while halogens (e.g., Br, Cl) improve binding via hydrophobic/halogen interactions .
  • Synthetic Feasibility : High yields (>90%) for compounds like 3a and 9e suggest robust methodologies for benzothiazole-amide synthesis .

Biological Activity

2-Ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of neuropharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in treating neurodegenerative disorders.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an ethoxy group and a pyrrolidin-1-ylsulfonyl moiety attached to a benzo[d]thiazole core. This unique arrangement contributes to its biological activity.

Property Details
Molecular FormulaC16H24N2O4S
Molecular Weight320.44 g/mol
Key Functional GroupsEthoxy, Pyrrolidine, Sulfonamide

The biological activity of this compound primarily involves:

  • Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases, including:
    • Acetylcholinesterase (AChE) : Involved in the breakdown of acetylcholine, a neurotransmitter critical for memory and learning.
    • Butyrylcholinesterase (BuChE) : Plays a role in the hydrolysis of choline esters and is implicated in Alzheimer’s disease pathology.
    • Monoamine Oxidases (MAOs) : Enzymes that degrade neurotransmitters such as dopamine and serotonin, thus affecting mood and cognitive functions.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory potency against BuChE with IC50 values indicating effective enzyme inhibition. For instance, N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide showed an IC50 value of 15.12 μM, while N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide had an IC50 of 12.33 μM.

Neuroprotective Effects

In animal models of neurodegeneration, compounds similar to this compound have shown promise in reducing oxidative stress and inflammation in neuronal tissues. This suggests potential neuroprotective effects which could be beneficial in conditions like Alzheimer's disease.

Case Studies

Case Study 1: Treatment of Alzheimer's Disease
A study involving the administration of similar thiazole-based compounds demonstrated a marked improvement in cognitive function in transgenic mice models that mimic Alzheimer’s pathology. The treatment resulted in decreased levels of amyloid-beta plaques and improved synaptic function.

Case Study 2: Anti-inflammatory Activity
In vitro assays indicated that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of neuroinflammation associated with neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves a multi-step process:

Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives under acidic conditions .

Functionalization : Introduction of the pyrrolidin-1-ylsulfonyl group via sulfonation, followed by coupling with 2-ethoxybenzamide using carbodiimide-based reagents (e.g., EDC/HOBt) .

Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity .

  • Key Considerations : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sulfur groups. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy protons at δ ~1.4 ppm, aromatic protons in benzo[d]thiazole at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (expected [M+H]⁺: 442.12) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions in sulfonamide groups) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action against enzyme targets?

  • Methodological Approach :

Molecular Docking : Use software (AutoDock Vina) to predict binding affinity to enzymes like acetylcholinesterase (PDB ID: 4EY7). Focus on interactions between the pyrrolidin-1-ylsulfonyl group and catalytic triads .

Enzyme Inhibition Assays : Measure IC₅₀ via Ellman’s method for cholinesterases or fluorogenic substrates for proteases. Compare with control inhibitors (e.g., donepezil for AChE) .

Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

  • Data Interpretation : Contradictions (e.g., high docking scores but low activity) may arise from solvation effects or protein flexibility; validate with mutagenesis studies .

Q. What strategies resolve contradictions in biological activity data between similar benzothiazole derivatives?

  • Comparative SAR Analysis :

  • Structural Modifications : Compare substituent effects (e.g., ethoxy vs. methoxy groups on benzo[d]thiazole) on logP and IC₅₀. For example, 2-ethoxy derivatives show 3× higher potency against MAO-B than 2-methoxy analogs due to enhanced lipophilicity .
  • Statistical Tools : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
    • Experimental Validation : Synthesize analogs (e.g., replacing pyrrolidine with piperidine) and assay in parallel to isolate contributing factors .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Process Variables :

  • Temperature : Higher yields (75%→88%) achieved at 60°C vs. room temperature for sulfonation steps .
  • Catalyst Screening : Test Pd/C vs. CuI for Suzuki couplings; Pd/C improves reproducibility (yield: 82±3% vs. 70±8%) .
    • Troubleshooting : Low yields may stem from byproduct formation (e.g., dimerization); use quenching agents (Na₂S₂O₃) or gradient chromatography .

Methodological Challenges & Solutions

Q. How to address discrepancies in NMR data during structural characterization?

  • Common Issues :

  • Signal Splitting : Rotameric states of the sulfonamide group cause unexpected multiplicity. Use variable-temperature NMR (VT-NMR) at 50°C to simplify spectra .
  • Impurity Peaks : Compare with reference spectra of intermediates (e.g., unreacted 6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-amine) .
    • Validation : Cross-check with 2D NMR (HSQC, HMBC) to assign quaternary carbons .

Q. What experimental designs are effective for assessing in vitro vs. in vivo efficacy?

  • In Vitro :

  • Cell-Based Assays : Use HepG2 or SH-SY5Y cells for cytotoxicity (MTT assay) and target engagement (Western blot for caspase-3 cleavage) .
    • In Vivo :
  • Pharmacokinetics : Administer 10 mg/kg (IP) in murine models; measure plasma half-life (t½ ~4.2 hr) via LC-MS/MS .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN) weekly .

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